molecular formula C12H11N3 B4607894 Nicotinamidine, N-phenyl- CAS No. 32622-22-3

Nicotinamidine, N-phenyl-

Cat. No.: B4607894
CAS No.: 32622-22-3
M. Wt: 197.24 g/mol
InChI Key: MNHNNNQQPRPXDW-UHFFFAOYSA-N
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Description

Nicotinamidine, N-phenyl-: is a compound that belongs to the class of nicotinamidines, which are derivatives of nicotinamide. Nicotinamidines have been studied for their potential biological activities, including antimicrobial and antiproliferative properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nicotinamidine, N-phenyl-, typically involves a multi-step process. One common method is the Suzuki coupling reaction, which is used to prepare the nitrile precursors. The nitrile precursors are then converted to the corresponding nicotinamidines using lithium bis(trimethylsilyl)amide (LiN(TMS)2) . The reaction conditions for the Suzuki coupling include the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for nicotinamidine, N-phenyl-, are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The Suzuki coupling reaction, being a widely used method in organic synthesis, can be adapted for industrial-scale production with appropriate modifications to the reaction setup and conditions.

Chemical Reactions Analysis

Types of Reactions

Nicotinamidine, N-phenyl-, can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced amides, and substitution reactions can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of nicotinamidine, N-phenyl-, involves its interaction with molecular targets and pathways within cells. The compound has been shown to exhibit nuclease-like DNA degradation ability and antioxidant properties . These activities contribute to its antimicrobial and antiproliferative effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate cellular processes makes it a promising candidate for further research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nicotinamidine, N-phenyl-, is unique due to its specific structural features, such as the presence of a phenyl group attached to the nicotinamidine core. This structural modification enhances its biological activities and makes it a valuable compound for various scientific applications .

Properties

IUPAC Name

N'-phenylpyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c13-12(10-5-4-8-14-9-10)15-11-6-2-1-3-7-11/h1-9H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHNNNQQPRPXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(C2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186312
Record name Nicotinamidine, N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32622-22-3
Record name Nicotinamidine, N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032622223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinamidine, N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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